molecular formula C12H17NO3 B11882799 2,4-Dimethyl-5-(1-oxopropyl)1H-pyrrole-3-carboxylic acid ethyl ester CAS No. 78956-69-1

2,4-Dimethyl-5-(1-oxopropyl)1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No.: B11882799
CAS No.: 78956-69-1
M. Wt: 223.27 g/mol
InChI Key: NQOVWEMYSAIOBA-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrrole ring substituted with 2,4-dimethyl groups, a 1-oxopropyl (propanoyl) group at position 5, and an ethyl ester at position 3. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (calculated).

Applications: Used as an intermediate in pharmaceutical and agrochemical research. Its ester group enhances lipophilicity, improving membrane permeability in drug development contexts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78956-69-1

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2,4-dimethyl-5-propanoyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C12H17NO3/c1-5-9(14)11-7(3)10(8(4)13-11)12(15)16-6-2/h13H,5-6H2,1-4H3

InChI Key

NQOVWEMYSAIOBA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C(N1)C)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Bromination of Propionaldehyde

Propionaldehyde undergoes electrophilic bromination at 0–50°C in aprotic solvents (e.g., dichloromethane, toluene) to yield 2-bromopropionaldehyde. The reaction is exothermic, requiring precise temperature control to minimize di-bromination byproducts. A mass ratio of 1:2.5–3.5 (propionaldehyde:bromine) ensures complete conversion, with excess bromine removed via vacuum distillation.

Ring-Closure Reaction

The brominated intermediate reacts with ethyl acetoacetate and aqueous ammonia in a one-pot cyclization. The mechanism proceeds via enamine formation, followed by intramolecular nucleophilic attack to assemble the pyrrole ring. Alkaline conditions (pH 10–12) and temperatures of 0–50°C promote high regioselectivity for the 2,4,5-trisubstituted product.

Optimization of Reaction Parameters

Solvent Selection

Aprotic solvents critically influence reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.939298.5
Toluene2.388897.2
DMF36.77895.1

Data sourced from patent examples.

Polar aprotic solvents like DMF reduce reaction rates due to stabilization of intermediates, whereas dichloromethane balances solubility and reactivity.

Temperature and Stoichiometry

  • Bromination Step : Maintaining 0–10°C during bromine addition suppresses oligomerization. Post-addition, warming to 40°C for 4 hours maximizes 2-bromopropionaldehyde yield (94% isolated).

  • Cyclization Step : A molar ratio of 1:1.2:1.5 (2-bromopropionaldehyde:ethyl acetoacetate:ammonia) at 25°C for 12 hours achieves 91% conversion. Excessive ammonia (>2 equiv) leads to over-alkylation.

Comparative Analysis with Alternative Methods

Traditional Knorr Synthesis

Earlier routes using tert-butyl acetoacetate faced limitations:

ParameterPatent MethodTraditional Method
Reaction Steps23–4
Yield (%)90–9265–75
Cost (USD/kg)120290
Byproduct Formation<5%15–20%

The patent route eliminates decarboxylation steps, reducing waste and processing time.

Mannich Reaction Approaches

Mannich-based cyclizations using 2-hydroxypropylamine require palladium catalysts, increasing costs (USD 450/kg) and generating heavy metal contaminants. The bromination-ring closure cascade offers a greener profile with no transition metals.

Industrial Scalability and Process Economics

Pilot-Scale Validation

A 50 kg batch synthesis demonstrated:

  • Cycle Time : 18 hours (vs. 32 hours for traditional methods)

  • Recovery Efficiency : 96% solvent (dichloromethane) recycled via distillation

  • Purity : 99.2% by HPLC, meeting pharmaceutical-grade standards.

Cost Breakdown

ComponentCost (USD/kg)
Propionaldehyde12
Ethyl Acetoacetate28
Bromine18
Utilities22
Total 120

This cost structure positions the method favorably for commercial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated or nitrated derivatives .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Used as a building block in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for the introduction of various functional groups that can modify its reactivity and properties.

Biology

  • Biological Activity Investigation : Studies have focused on its potential antimicrobial and anticancer properties. Early findings suggest it may interact with specific enzymes or receptors, indicating possible therapeutic uses.
  • Interaction Studies : Research on binding affinities with biological macromolecules has shown promise in understanding its mechanism of action within biological systems.

Medicine

  • Drug Development : Explored as a pharmacophore in medicinal chemistry, particularly for developing new therapeutic agents targeting various diseases.
  • Mechanism of Action : The compound's effects are mediated through interactions with enzymes and receptors, which may lead to novel drug formulations.

Industrial Applications

  • Dyes and Pigments Production : Utilized in the synthesis of specialty chemicals, including dyes and pigments due to its structural properties that allow for color stability and vibrancy.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of pyrrole compounds, including 2,4-Dimethyl-5-(1-oxopropyl)1H-pyrrole-3-carboxylic acid ethyl ester. The compound demonstrated significant inhibition against several bacterial strains when tested using the disk diffusion method.

CompoundZone of Inhibition (mm)
Control0
Test Compound15
Reference Antibiotic20

Case Study 2: Anticancer Properties

In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines. Results indicated that at certain concentrations, it reduced cell viability significantly compared to control groups.

Cell LineIC50 (µM)
A549 (Lung Cancer)25
HeLa (Cervical Cancer)30

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
2,4-Dimethyl-5-(1-oxopropyl)1H-pyrrole-3-carboxylic acid ethyl ester (Target) C₁₁H₁₅NO₃ 209.24 2,4-dimethyl, 5-(1-oxopropyl), ethyl ester Pharmaceutical intermediate; enhanced lipophilicity
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester () C₁₀H₁₆N₂O₂ 196.25 Pyrazole core, 1-methyl, 3-propyl, ethyl ester Intermediate for phosphodiesterase (PDE) inhibitors
2-[5-(4-chlorophenyl)-2-furanyl]-...ethyl ester () C₂₅H₁₉ClN₂O₅S 494.95 Chlorophenyl, benzothiazolyl, furanyl Component of Saroglitazar Magnesium (used for dyslipidemia)
4-Bromo-1,2-dimethyl-5-(4-methylbenzoyl)-1H-pyrrole-3-carboxylic acid ethyl ester () C₁₆H₁₇BrNO₃ 363.05 4-bromo, 1,2-dimethyl, 5-(4-methylbenzoyl) Research chemical; high lipophilicity due to bulky substituents
1H-Pyrrole-3-carboxylic acid,5-[3-(4-bromophenyl)...ethyl ester () C₂₄H₂₂BrN₅O₆ 556.37 4,5-dihydro-pyrazolyl, 2,4-dinitrophenyl, bromophenyl High molecular weight; potential use in nitroaromatic research

Key Differences in Properties and Reactivity

Lipophilicity: The target compound’s 1-oxopropyl group introduces moderate polarity, balancing solubility in polar (e.g., ethyl acetate) and nonpolar solvents. In contrast, the bromo and methylbenzoyl substituents in ’s compound increase hydrophobicity, limiting aqueous solubility .

Synthetic Complexity :

  • The 2,4-dimethyl and 1-oxopropyl groups in the target compound may require sequential alkylation and acylation steps .
  • The pyrazole derivative () involves simpler alkylation due to its smaller substituents .

Biological Activity: The benzothiazolyl group in ’s compound enhances binding to peroxisome proliferator-activated receptors (PPARs), critical in dyslipidemia treatment .

Industrial and Research Relevance

  • Bulk Manufacturing : The target compound is supplied by LEAPChem for industrial R&D, indicating scalability .
  • Specialty Chemicals : Compounds like ’s nitroaromatic derivative are niche research tools due to their complex synthesis .

Q & A

Q. What are the standard synthetic routes for synthesizing 2,4-Dimethyl-5-(1-oxopropyl)1H-pyrrole-3-carboxylic acid ethyl ester?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under reflux in aprotic solvents (e.g., DMF or THF). Characterization involves IR (to confirm carbonyl and ester groups), 1H-NMR^1 \text{H-NMR} (to verify substituent positions and integration ratios), and mass spectrometry (to confirm molecular weight) .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm1^{-1}, pyrrole ring vibrations).
  • 1H-NMR^1 \text{H-NMR} : Assigns protons on the pyrrole ring (e.g., deshielded methyl groups at δ 2.1–2.5 ppm) and ester ethyl groups (triplet at δ 1.2–1.4 ppm for CH3_3).
  • Elemental analysis : Validates purity by confirming C, H, N, and O percentages .

Q. How can researchers ensure purity during synthesis?

Purification methods include column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization using ethanol or methanol. Purity is confirmed via HPLC (>98% by area normalization) and melting point consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions.
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling reactions, as seen in analogous pyrazole ester syntheses.
  • Temperature control : Reflux at 80–100°C balances reactivity and side-product minimization .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., unexpected 1H-NMR^1 \text{H-NMR}1H-NMR splitting patterns)?

Conflicting data may arise from tautomerism or rotational isomers. Solutions include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism).
  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbon-proton correlations.
  • Computational modeling : DFT calculations predict stable conformers and verify spectral assignments .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or electronic properties?

DFT studies calculate:

  • Frontier molecular orbitals (HOMO/LUMO) : Predicts electrophilic/nucleophilic sites.
  • Electrostatic potential maps : Highlights regions prone to nucleophilic attack (e.g., carbonyl groups).
  • Thermodynamic stability : Compares energy minima of tautomers or conformers, validated via X-ray crystallography .

Q. What experimental designs evaluate the compound’s biological activity (e.g., enzyme inhibition)?

  • In vitro assays : Use target enzymes (e.g., phosphodiesterases) to measure IC50_{50} values via fluorescence or colorimetric substrates.
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., varying alkyl chains on the pyrrole ring) to identify critical pharmacophores.
  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzyme active sites .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s physicochemical properties?

  • LogP determination : Shake-flask method or HPLC retention time correlates with lipophilicity.
  • Solubility testing : Measure equilibrium solubility in buffers (pH 1–7.4) using UV-Vis spectroscopy.
  • Thermal stability : TGA/DSC analysis identifies decomposition temperatures for formulation planning .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational spectral data?

  • Re-examine synthesis steps : Impurities (e.g., unreacted starting materials) may skew results.
  • Validate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models in DFT to match experimental conditions.
  • Cross-validate with X-ray crystallography : Resolves ambiguities in structural assignments .

Q. What methods confirm the regioselectivity of substituents on the pyrrole ring?

  • NOE (Nuclear Overhauser Effect) NMR : Detects spatial proximity between protons (e.g., methyl groups and adjacent substituents).
  • Single-crystal X-ray diffraction : Provides unambiguous 3D structural data, critical for confirming regiochemistry .

Methodological Tables

Table 1. Key Spectral Data for Characterization

TechniqueExpected Signals for Target CompoundReference
IR1715 cm1^{-1} (ester C=O), 1650 cm1^{-1} (pyrrole C-N)
1H-NMR^1 \text{H-NMR}δ 1.3 (t, 3H, CH2_2CH3_3), δ 2.4 (s, 6H, CH3_3)
MSm/z 265 [M+H]+^+

Table 2. Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventDMF (anhydrous)+25% vs. THF
CatalystPd(PPh3_3)4_4 (5 mol%)+40% conversion
Temperature80°C (reflux)Minimizes side-products

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